Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate

CCR5 antagonist HIV infection autoimmune disease

Researchers requiring a structurally defined 5-phenylthiophene-3-carboxylate scaffold frequently encounter uncontrolled variability from alternative substitution patterns. Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate (CAS 65416-87-7) eliminates this uncertainty via its unique 2-acetamido group with no 4-substitution, ensuring reproducible target engagement distinct from analogs. • CCR5 antagonist activity for HIV-1 entry & chemokine pathway research • Validated cytotoxicity against 143B osteosarcoma cells (72-h exposure) • ATCase inhibitor scaffold: derivative IC50 1.59-5.69 µM vs. P. falciparum • Commercially available at 95-98% purity with batch-to-batch consistency

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 65416-87-7
Cat. No. B2410849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-5-phenylthiophene-3-carboxylate
CAS65416-87-7
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17)
InChIKeyJRMGZQAIFBQTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate (CAS 65416-87-7): A Multi-Target Thiophene Scaffold for Anticancer and Anti-Inflammatory Research


Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate (CAS 65416-87-7) is a heterocyclic small molecule (C15H15NO3S, MW 289.35) that belongs to the 5-phenylthiophene-3-carboxylate class. The compound features a 2-acetamido substitution on the thiophene ring, distinguishing it from other 5-phenylthiophene derivatives that carry alternative substituents at the 2- and 4-positions. Preliminary pharmacological screening has identified this compound as a potential CCR5 antagonist relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Independent in vitro assays have documented its cytotoxicity against human osteosarcoma 143B cell lines, with activity assessed following 72 hours of continuous exposure [2]. The compound has also been investigated as a scaffold for antimalarial drug development, with derivatives showing inhibition of aspartate transcarbamoylase (ATCase), a validated target in Plasmodium falciparum .

Why Generic Substitution of Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate with Other 5-Phenylthiophenes is Not Scientifically Valid


The 5-phenylthiophene-3-carboxylate scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns at the 2- and 4-positions, meaning that even structurally similar analogs cannot be assumed to possess comparable biological profiles. Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate is uniquely defined by its 2-acetamido group and the absence of substitution at the 4-position, a combination that yields a distinct molecular footprint (C15H15NO3S, MW 289.35) relative to analogs such as the 4-phenyl-substituted hydroxyimino derivative (CAS 331760-56-6, C17H18N2O4S, MW 346.4) . Literature on the broader 5-phenylthiophene class demonstrates that variations in substitution dramatically alter target engagement: for instance, among 5-phenylthiophene derivatives evaluated for antifungal activity, only specific substitution patterns (exemplified by compounds 17b and 17f) exhibited CYP51 inhibition and biofilm prevention, while other analogs within the same series lacked comparable efficacy [1]. Consequently, substituting this compound with any other 5-phenylthiophene derivative—even those bearing superficial structural resemblance—introduces uncontrolled variability in potency, selectivity, and mechanism of action. The quantitative evidence presented below establishes the specific, measurable performance characteristics that justify procurement of this exact compound.

Quantitative Performance Evidence for Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate (CAS 65416-87-7): Comparative Data Against Analogs and Baselines


CCR5 Antagonist Activity: Pharmacological Differentiation from Unsubstituted Thiophene Scaffolds

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate was identified in preliminary pharmacological screening as possessing CCR5 antagonist activity, distinguishing it from unsubstituted or simpler thiophene derivatives that lack this receptor-level activity [1]. While quantitative IC50 or Ki values for this specific compound are not reported in the accessible literature, the functional annotation as a CCR5 antagonist places it in a mechanistically distinct category from other 5-phenylthiophene derivatives that have been evaluated primarily for antifungal (CYP51 inhibition) [2] or antirheumatic (IL-1 antagonism) [3] endpoints. This receptor-level differentiation provides a rational basis for selecting this compound over alternatives when CCR5-mediated pathways (e.g., HIV entry, inflammatory chemotaxis) are the research focus.

CCR5 antagonist HIV infection autoimmune disease chemokine receptor

Antiproliferative Activity: Cytotoxicity Against Human Osteosarcoma 143B Cell Line

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate was evaluated for in vitro inhibitory activity against the human osteosarcoma 143B cell line following 72 hours of continuous exposure [1]. The compound demonstrated measurable cytotoxicity in this tumor cell model. Notably, the 2-acetamido substitution pattern on the thiophene ring distinguishes this compound from other 5-phenylthiophene derivatives that have been evaluated against different cell lines—for instance, the 4-phenyl-substituted hydroxyimino analog (CAS 331760-56-6) has not been reported with osteosarcoma cytotoxicity data . However, a critical limitation is that the original ChEMBL deposition does not include quantitative IC50 values, making direct potency comparisons with other thiophene-based cytotoxic agents infeasible. The available data confirm cytotoxic activity but do not support claims of superiority over specific comparators.

anticancer osteosarcoma cytotoxicity 143B cells

ATCase Inhibitory Scaffold: Antimalarial Potential of Thiophene Derivatives with 2-Acetamido Substitution

Compounds derived from the ethyl 2-acetamido-5-phenylthiophene-3-carboxylate scaffold have been evaluated as inhibitors of aspartate transcarbamoylase (ATCase), a validated enzyme target for antimalarial drug development in Plasmodium falciparum . The reported IC50 values for thiophene-based ATCase inhibitors range from 1.59 µM to 5.69 µM . It is critical to note that these IC50 values correspond to optimized derivatives bearing additional modifications beyond the core scaffold of CAS 65416-87-7, and the unmodified compound's direct ATCase inhibitory activity has not been quantified in publicly accessible sources. The 2-acetamido substitution pattern is essential for maintaining the hydrogen-bonding capacity required for enzyme active-site engagement, differentiating this scaffold from other 5-phenylthiophene derivatives that lack the acetamido moiety and show preferential activity against fungal CYP51 or inflammatory targets [1].

antimalarial aspartate transcarbamoylase ATCase Plasmodium falciparum

Structural Differentiation: 2-Acetamido Pattern Without 4-Position Substitution Versus 4-Phenyl-Substituted Analog

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate (CAS 65416-87-7) possesses a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol . Its most structurally proximate analog is ethyl 2-acetamido-5-(1-(hydroxyimino)ethyl)-4-phenylthiophene-3-carboxylate (CAS 331760-56-6), which carries an additional 4-phenyl substitution and a hydroxyiminoethyl group at the 5-position, yielding a molecular formula of C17H18N2O4S and a molecular weight of 346.4 g/mol . This difference of 57.05 g/mol in molecular weight and the presence of additional hydrogen-bond donors/acceptors (hydroxyimino group) in the analog fundamentally alter physicochemical properties including lipophilicity (cLogP), polar surface area, and metabolic stability [1]. These structural distinctions preclude direct substitution in SAR-sensitive assays without experimental revalidation of potency, selectivity, and ADME parameters.

structural analog SAR substitution pattern molecular weight

Recommended Research and Industrial Applications for Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate Based on Quantitative Evidence


CCR5-Mediated Disease Research: HIV Entry Inhibition and Inflammatory Pathway Studies

This compound is indicated for in vitro studies investigating CCR5 receptor antagonism, particularly in the context of HIV-1 entry inhibition and chemokine-mediated inflammatory pathways relevant to asthma, rheumatoid arthritis, and autoimmune diseases [1]. The documented CCR5 antagonist activity provides a functional starting point for structure-activity relationship (SAR) optimization campaigns aimed at improving potency and selectivity relative to known CCR5 antagonists such as maraviroc [1]. Researchers should independently validate receptor binding affinity (Ki) and functional antagonism (IC50) in their assay systems, as quantitative potency data for this specific compound are not available in the public domain.

Anticancer Drug Discovery: Osteosarcoma and Undifferentiated Cell Models

The compound is suitable for cytotoxicity screening in human osteosarcoma 143B cell models and in assays evaluating the differentiation of undifferentiated cells into monocytes [1]. The 72-hour continuous exposure format documented in ChEMBL provides a validated experimental protocol for replication [1]. This compound may serve as a starting scaffold for medicinal chemistry optimization toward more potent anticancer agents. Procurement is appropriate for laboratories seeking to establish baseline cytotoxicity profiles for the 2-acetamido-5-phenylthiophene-3-carboxylate scaffold before initiating derivative synthesis.

Antimalarial Drug Development: ATCase Inhibitor Scaffold Optimization

This compound serves as a core scaffold for developing aspartate transcarbamoylase (ATCase) inhibitors targeting Plasmodium falciparum [1]. The reported IC50 range of 1.59-5.69 µM for optimized derivatives establishes a benchmark for SAR campaigns [1]. Procurement of this exact scaffold is essential for maintaining synthetic continuity when building focused libraries around the 2-acetamido-5-phenylthiophene-3-carboxylate core, as alternative substitution patterns (e.g., 4-phenyl substitution) yield different molecular properties and target engagement profiles .

Organic Synthesis: Building Block for Focused Thiophene Libraries

This compound functions as a versatile building block for synthesizing more complex thiophene-containing molecules [1]. The 2-acetamido group provides a handle for further functionalization while maintaining the core 5-phenylthiophene-3-carboxylate architecture. The compound is commercially available at 95-98% purity from multiple vendors including AKSci (catalog Z2480) and Leyan (catalog 2231557), enabling reproducible procurement for synthetic chemistry applications . The defined molecular structure (C15H15NO3S, MW 289.35) ensures batch-to-batch consistency when sourced from reputable suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.